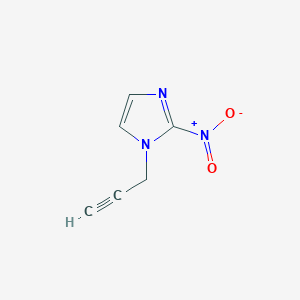

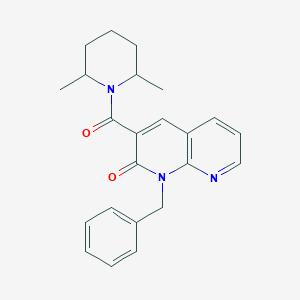

2-Nitro-1-(prop-2-ynyl)-1H-imidazole

Overview

Description

2-Nitro-1-(prop-2-ynyl)-1H-imidazole, also known as N-Propargyl-1H-imidazole-4-carboxamide (NPI), is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NPI belongs to the class of imidazole derivatives, which are widely used in the pharmaceutical industry for the synthesis of various drugs.

Scientific Research Applications

1. Antiparasitic Applications

Nitroimidazoles, including compounds related to 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, have been identified as having significant antiparasitic activity. They are key pharmacophores in drugs used for treating infectious diseases such as Chagas disease. An example is the synthesis of 2-nitro-1-vinyl-1H-imidazole, demonstrating potential for new antichagasic drug design through molecular hybridization strategies (Velez et al., 2022).

2. Antituberculosis Activity

2-Nitroimidazole derivatives have shown promising antituberculosis activity. Specifically, studies have synthesized and evaluated various nitroimidazole derivatives against Mycobacterium tuberculosis, revealing some compounds with significant growth inhibition properties (Foroumadi et al., 2004).

3. Catalysis in Green Synthesis

Imidazole derivatives are utilized as catalysts in green chemistry. For instance, imidazole has been used as a Lewis base catalyst for synthesizing 2-nitroalkanols, highlighting its role in environmentally friendly chemical processes (Phukan et al., 2009).

4. Radiosynthesis Applications

Compounds like 1-(2-nitro-1H-imidazol-1-yl)-3-(tosyloxy)propan-2-yl acetate, derived from nitroimidazole, are used in the radiosynthesis of hypoxia imaging markers in positron emission tomography. This demonstrates the application of nitroimidazole derivatives in diagnostic imaging (Kwon et al., 2015).

5. Antifungal and Antimicrobial Properties

Nitroimidazole derivatives exhibit notable antifungal and antimicrobial properties. Research has shown that these compounds can inhibit the growth of certain fungi and bacteria, expanding their potential therapeutic applications (Zani et al., 1995).

properties

IUPAC Name |

2-nitro-1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-2-4-8-5-3-7-6(8)9(10)11/h1,3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHBKQXETVPSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)

![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)

![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)

![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2369771.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2369772.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2369773.png)